molecular formula C18H11ClO3 B12519140 3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one CAS No. 91527-66-1

3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one

Cat. No.: B12519140
CAS No.: 91527-66-1
M. Wt: 310.7 g/mol
InChI Key: TVTIXYCYMBPAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound has a chromen-2-one core with a 3-(2-chlorophenyl)prop-2-enoyl group attached at the third position, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one typically involves the reaction of 3-(2-chlorophenyl)prop-2-enoyl chloride with chromen-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-chlorophenyl)prop-2-enoyl]chromen-2-one
  • 3-[3-(3-chlorophenyl)prop-2-enoyl]chromen-2-one
  • 3-[3-(2-bromophenyl)prop-2-enoyl]chromen-2-one

Uniqueness

3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .

Properties

CAS No.

91527-66-1

Molecular Formula

C18H11ClO3

Molecular Weight

310.7 g/mol

IUPAC Name

3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C18H11ClO3/c19-15-7-3-1-5-12(15)9-10-16(20)14-11-13-6-2-4-8-17(13)22-18(14)21/h1-11H

InChI Key

TVTIXYCYMBPAFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.